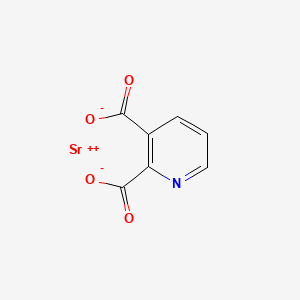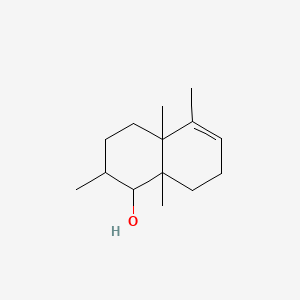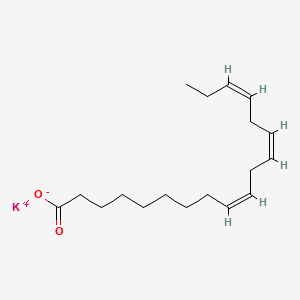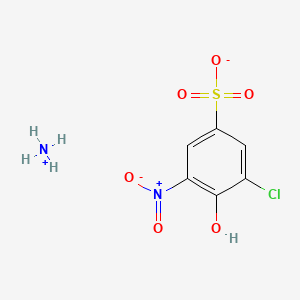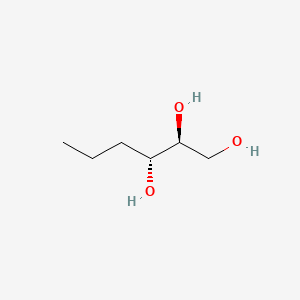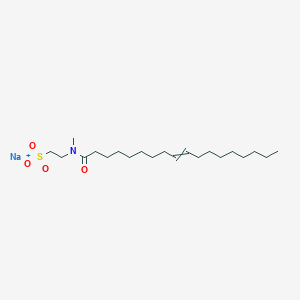
Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound consists of a methylene bridge connecting two trichlorophenolate groups, with potassium and sodium ions balancing the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3,4,6-trichlorophenol in an appropriate solvent.
- Add formaldehyde and a base (sodium hydroxide or potassium hydroxide) to the solution.
- Heat the mixture to a specific temperature (usually around 60-80°C) and maintain it for a certain period.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms in the compound.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenol derivatives.
Substitution: Phenolic compounds with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial and antifungal effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Used as a nucleating agent in polymer production.
Potassium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Similar to the sodium variant but with different solubility and reactivity properties.
Uniqueness
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of potassium and sodium ions provides unique solubility and reactivity characteristics compared to other similar compounds.
Propiedades
Número CAS |
85204-37-1 |
|---|---|
Fórmula molecular |
C13H4Cl6KNaO2 |
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
potassium;sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.K.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
Clave InChI |
XVLKPLNXFKHPPI-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


